molecular formula C15H12F2O3 B14024325 Methyl 3-(Benzyloxy)-2,6-difluorobenzoate

Methyl 3-(Benzyloxy)-2,6-difluorobenzoate

Cat. No.: B14024325
M. Wt: 278.25 g/mol
InChI Key: PJURTBYHPWIOID-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2,6-difluorobenzoate is a chemical compound supplied for research purposes only and is not intended for diagnostic or therapeutic use. This methyl ester derivative, featuring both benzyloxy and difluoro substituents on its aromatic ring, is a valuable building block in organic synthesis and medicinal chemistry research . The presence of the benzyloxy group can serve as a protected hydroxyl functionality, which is a common strategy in multi-step synthetic routes for developing more complex molecules, including potential pharmaceutical intermediates . Similarly, the incorporation of fluorine atoms into organic compounds is a widely used tactic to modulate their physicochemical properties, metabolic stability, and bioavailability. Researchers can utilize this compound as a precursor for the synthesis of various benzoic acid derivatives or other complex structures. For a detailed safety and handling protocol, please consult the relevant Material Safety Data Sheet (MSDS). The product is typically shipped under cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12F2O3

Molecular Weight

278.25 g/mol

IUPAC Name

methyl 2,6-difluoro-3-phenylmethoxybenzoate

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

PJURTBYHPWIOID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 3 Benzyloxy 2,6 Difluorobenzoate

Precursor Synthesis and Strategic Functionalization

Synthesis of Halogenated Benzoic Acid Precursors (e.g., 2,6-difluorobenzoic acid)

The foundational precursor for the target molecule is 2,6-difluorobenzoic acid. A common laboratory-scale synthesis of this compound begins with 2,6-difluorobenzyl chloride. The synthesis involves the hydrolysis of the benzyl (B1604629) chloride derivative. In a typical procedure, 2,6-difluorobenzyl chloride is refluxed with water. The resulting product is then dissolved in an alkaline solution and subsequently acidified with hydrochloric acid to precipitate the 2,6-difluorobenzoic acid. nih.gov

Starting MaterialReagentsConditionsProductYield
2,6-Difluorobenzyl chlorideWater, NaOH, HClReflux, then acidification2,6-Difluorobenzoic acidNot specified

An alternative industrial-scale synthesis involves the high-pressure hydrolysis of 2,6-difluorobenzonitrile in the presence of sodium hydroxide, followed by acidification.

Esterification Techniques for Alkyl Benzoate (B1203000) Formation

With 2,6-difluorobenzoic acid in hand, the next step is its conversion to the corresponding methyl ester, Methyl 2,6-difluorobenzoate. A variety of esterification methods can be employed. One effective method involves the reaction of 2,6-difluorobenzoic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions. This is a classic Fischer esterification.

Another approach utilizes thionyl chloride to convert the carboxylic acid to its more reactive acyl chloride derivative, which is then reacted with methanol to afford the methyl ester.

Starting MaterialReagentsConditionsProduct
2,6-Difluorobenzoic acidMethanol, H₂SO₄ (catalytic)RefluxMethyl 2,6-difluorobenzoate
2,6-Difluorobenzoic acid1. SOCl₂ 2. Methanol1. Reflux 2. Room TemperatureMethyl 2,6-difluorobenzoate

Benzyloxylation Approaches for Phenolic Derivatives

The introduction of the benzyloxy group is a critical step in the synthesis of the final product. This is achieved by first introducing a hydroxyl group onto the aromatic ring of Methyl 2,6-difluorobenzoate, followed by an O-alkylation reaction.

A plausible synthetic route to the key intermediate, Methyl 3-hydroxy-2,6-difluorobenzoate, involves a Sandmeyer-type reaction starting from 3-amino-2,6-difluorobenzoic acid. The synthesis of this amino-substituted precursor is a known process. The amino acid can then be esterified to Methyl 3-amino-2,6-difluorobenzoate. The subsequent diazotization of the amino group with sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt, introduces the hydroxyl group at the 3-position. scirp.orgresearchgate.netwikipedia.orgscirp.org

Once Methyl 3-hydroxy-2,6-difluorobenzoate is obtained, the benzyloxy group is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether linkage.

Starting MaterialReagentsBaseSolventProduct
Methyl 3-hydroxy-2,6-difluorobenzoateBenzyl bromideK₂CO₃Acetone or DMFMethyl 3-(Benzyloxy)-2,6-difluorobenzoate
Methyl 3-hydroxy-2,6-difluorobenzoateBenzyl chlorideNaHTHF or DMFThis compound

For instance, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, could be used to protect the hydroxyl group. Silyl ethers are generally stable to a wide range of non-acidic reaction conditions and can be readily cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

Another alternative is the use of an acetyl (Ac) group. The hydroxyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base. The acetyl group is stable under neutral and acidic conditions but can be removed by basic hydrolysis.

Direct Synthetic Pathways to this compound

Currently, there are no well-established direct synthetic pathways for the preparation of this compound in a single step from simple starting materials. The steric hindrance and electronic effects of the two fluorine atoms flanking the ester group, as well as the need for regioselective functionalization at the 3-position, necessitate a multi-step synthetic approach as outlined above. The sequential nature of the synthesis allows for precise control over the introduction of each functional group, ensuring the formation of the desired isomer.

Regioselective Introduction of Functional Groups

A primary challenge in the synthesis of this compound is the precise placement of the benzyloxy group at the C3 position of the 2,6-difluorinated benzene ring. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the regiochemistry of nucleophilic aromatic substitution (SNAr) reactions.

A plausible synthetic approach commences with a readily available starting material, such as 2,6-difluorobenzoic acid. Esterification to the corresponding methyl ester, Methyl 2,6-difluorobenzoate, can be achieved through standard methods. The subsequent critical step involves the regioselective introduction of a hydroxyl group at the C3 position. This can be approached through nitration followed by reduction and diazotization, a classic route for the introduction of a hydroxyl group onto an aromatic ring. However, a more direct approach involving nucleophilic aromatic substitution of a suitable precursor is often preferred for efficiency.

For instance, starting from a precursor like 2,4-difluoronitrobenzene, a highly regioselective SNAr reaction can be achieved. Studies have shown that the choice of solvent can play a crucial role in directing the regioselectivity of nucleophilic attack on such substrates. Nonpolar solvents have been found to favor ortho-selective substitution in the case of 2,4-difluoronitrobenzene. This principle can be extrapolated to a suitably activated 2,6-difluorinated system.

Once a 3-hydroxy-2,6-difluorobenzoate precursor is obtained, the benzyloxy group can be introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Table 1: Regioselective Functionalization Strategies

Precursor Reagents and Conditions Target Functional Group Key Considerations
2,6-Difluorobenzoic acid derivative 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., Sn/HCl) 3. NaNO₂/H₂SO₄, then H₂O -OH Multi-step, potential for side products
Activated 2,6-difluorobenzene derivative Nucleophile (e.g., NaOH), Solvent -OH Regioselectivity is crucial and substrate-dependent

Catalytic Methodologies in Complex Benzoate Synthesis

Transition metal catalysis offers powerful tools for the construction of complex aromatic systems, providing alternatives to traditional methods with often milder reaction conditions and broader functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Systems

Palladium-catalyzed cross-coupling reactions are particularly valuable for the formation of C-O bonds in aryl systems. While the Williamson ether synthesis is a classic method, palladium-catalyzed etherification can be an effective alternative, especially for challenging substrates. For the synthesis of this compound, a palladium-catalyzed coupling of Methyl 3-hydroxy-2,6-difluorobenzoate (or a related halide precursor) with benzyl alcohol could be envisioned.

Research has demonstrated the utility of palladium catalysts with specific ligands for the C-O coupling of aryl halides with primary alcohols. These reactions often require a suitable base to facilitate the formation of the active nucleophile. The choice of ligand is critical for the efficiency of the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination.

Table 2: Representative Palladium-Catalyzed C-O Coupling Reactions

Aryl Halide/Triflate Alcohol Catalyst/Ligand Base Solvent Yield (%)
4-Bromotoluene Benzyl alcohol Pd(OAc)₂ / L6 NaOtBu Toluene (B28343) 95
4-Chlorotoluene Benzyl alcohol Pd(OAc)₂ / L8 NaOtBu Toluene 88

Data extracted from analogous reactions in the literature.

Other Transition Metal-Mediated Synthetic Transformations

Besides palladium, other transition metals such as copper and iron have been employed in C-O bond-forming reactions. Copper-catalyzed Ullmann condensation, a classic method for forming aryl ethers, could be applicable. More recently, iron-catalyzed etherification of benzyl alcohols has emerged as a more sustainable and cost-effective alternative. These methods often proceed through different mechanistic pathways compared to palladium-catalyzed reactions and can offer complementary reactivity. For instance, copper-catalyzed thioetherification of benzyl alcohols with thiols proceeds efficiently under mild conditions, suggesting the potential for analogous C-O bond formation.

Multicomponent Reactions in Fluorinated Aromatic Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that contains the essential parts of all starting materials, offer a highly efficient strategy for the synthesis of complex molecules. While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to construct highly substituted fluorinated aromatic rings.

For example, Brønsted acid-catalyzed MCRs have been utilized for the synthesis of fluorine-derived γ-lactam derivatives, showcasing the integration of fluorine-containing building blocks in complex molecular architectures. The development of an MCR to assemble the core of this compound would represent a significant advancement in terms of atom economy and step efficiency.

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety.

Solvent Selection and Minimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture. For the key steps in the synthesis of this compound, such as the nucleophilic aromatic substitution and etherification, the choice of solvent can significantly impact the environmental footprint.

Traditional SNAr reactions often employ polar aprotic solvents like DMF or DMSO, which have associated toxicity and disposal concerns. Research into greener alternatives has identified solvents like polyethylene glycol (PEG-400) as effective and more environmentally benign media for nucleophilic aromatic substitution reactions. Furthermore, performing reactions in water, often with the aid of additives like hydroxypropyl methylcellulose (HPMC), represents a significant step towards sustainable synthesis. For the Williamson ether synthesis, while dipolar aprotic solvents are common, exploring greener solvent systems is an active area of research.

Table 3: Green Solvents for Nucleophilic Aromatic Substitution

Solvent Key Advantages Example Application
Water Non-toxic, non-flammable, readily available SNAr reactions with HPMC as an additive
Polyethylene Glycol (PEG-400) Biodegradable, non-toxic, non-volatile SNAr on nitrogen-containing heterocycles

By carefully considering the regiochemical challenges, leveraging advanced catalytic methodologies, and integrating green chemistry principles, the synthesis of this compound can be approached in a strategic and sustainable manner.

Atom Economy and Reaction Efficiency in the Synthesis of this compound

The synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry principles, with atom economy and reaction efficiency being critical metrics. Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The classical and most probable synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of a substituted phenol with an alkyl halide. In this case, Methyl 3-hydroxy-2,6-difluorobenzoate would be reacted with a benzylating agent like benzyl bromide in the presence of a base.

The Williamson ether synthesis, while being a robust and widely used method, inherently possesses limitations regarding its atom economy. The reaction stoichiometrically produces a salt byproduct, which is considered waste. For instance, the reaction of Methyl 3-hydroxy-2,6-difluorobenzoate with benzyl bromide and a base such as potassium carbonate results in the formation of potassium bromide and potassium bicarbonate, which are not incorporated into the final product.

To illustrate the concept of atom economy in this context, a hypothetical reaction is presented in the table below. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactant Molecular Weight ( g/mol ) Stoichiometric Ratio Total Mass of Reactants (g) Desired Product Molecular Weight ( g/mol )
Methyl 3-hydroxy-2,6-difluorobenzoate188.131188.13This compound278.26
Benzyl Bromide171.041171.04
Potassium Carbonate138.211138.21
Total 497.38

Note: This table is based on a representative Williamson ether synthesis for illustrative purposes.

Beyond atom economy, other metrics like reaction mass efficiency (RME) and E-Factor (environmental factor) provide a more holistic view of the sustainability of a synthetic process. RME considers the mass of the desired product in relation to the total mass of all materials used in the process, including solvents and workup chemicals. The E-Factor, conversely, quantifies the amount of waste produced per kilogram of product. For many pharmaceutical and fine chemical syntheses, E-Factors can be distressingly high, often exceeding 100.

Sustainable Catalysis in Fluorine Chemistry

The field of fluorine chemistry is actively seeking more sustainable synthetic methodologies to mitigate the environmental impact of producing valuable fluorinated compounds. Catalysis, in particular, offers a powerful avenue to improve reaction efficiency, reduce waste, and move towards greener chemical processes. In the context of synthesizing this compound, sustainable catalysis can be applied to the key benzylation step, offering alternatives to the traditional Williamson ether synthesis.

One promising approach is the use of transition-metal catalysis. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed benzylation of phenols has been developed as a milder and more efficient alternative to base-mediated methods. masterorganicchemistry.com These catalytic systems can operate under neutral conditions, avoiding the use of strong bases and the concomitant salt formation, thereby improving the atom economy and simplifying purification procedures. The catalytic cycle typically involves the activation of a benzylating agent, such as a benzyl carbonate, by the palladium catalyst, followed by nucleophilic attack by the phenol. This approach generates volatile byproducts like carbon dioxide and an alcohol, which are environmentally benign.

Another area of sustainable catalysis relevant to fluorine chemistry is the development and utilization of organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical transformations without the need for a metal center. While specific applications to the benzylation of highly fluorinated phenols are still emerging, the broader field of organocatalysis has demonstrated significant potential for a wide range of reactions. These catalysts are often derived from natural products, are less toxic than their metal-based counterparts, and are more stable to air and moisture.

Furthermore, the principles of sustainable catalysis extend to the choice of solvents and reaction conditions. The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is being explored to replace volatile organic compounds (VOCs) that are commonly used in organic synthesis. Additionally, energy-efficient reaction activation methods, such as microwave irradiation or mechanochemistry, can reduce reaction times and energy consumption.

Reactivity and Derivatization of Methyl 3 Benzyloxy 2,6 Difluorobenzoate

Chemical Transformations of the Benzyloxy Group

The benzyloxy group serves as a common protecting group for phenols and alcohols due to its general stability and the various methods available for its removal. In the context of Methyl 3-(Benzyloxy)-2,6-difluorobenzoate, this group can be cleaved to reveal a hydroxyl functionality, a critical step in the synthesis of more complex molecules.

Hydrogenolytic Deprotection (e.g., Catalytic Hydrogenation)

One of the most prevalent methods for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenation. researchgate.net This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net For this compound, this transformation would yield Methyl 3-hydroxy-2,6-difluorobenzoate and toluene (B28343) as a byproduct.

The reaction is generally carried out under mild conditions, making it compatible with a wide range of other functional groups. However, the presence of other reducible groups in a molecule could lead to undesired side reactions. The efficiency of the hydrogenolysis can be influenced by the choice of solvent and catalyst.

Table 1: General Conditions for Hydrogenolytic Deprotection

ParameterTypical ConditionsExpected Products
Substrate This compoundMethyl 3-hydroxy-2,6-difluorobenzoate
Reagent Hydrogen Gas (H₂)Toluene
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol (B145695), Methanol, Ethyl acetate
Temperature Room Temperature
Pressure 1 atm to 50 psi

Selective Cleavage Methods of Benzyl Ethers

In instances where catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups, a variety of other chemical methods can be employed for the selective cleavage of benzyl ethers. These methods are particularly useful as they can often leave the ester moiety of this compound intact.

Lewis acids are commonly used for this purpose. For example, a combination of a Lewis acid and a nucleophile can effectively cleave benzyl ethers. Reagents such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) have been shown to be effective for the debenzylation of substrates containing ester functionalities. mdpi.com Another Lewis acid that has been reported to selectively cleave benzyl ethers is tin(IV) chloride (SnCl₄). researchgate.net These reactions typically proceed under mild conditions and offer a high degree of selectivity. mdpi.comresearchgate.net

Table 2: Selective Cleavage Methods for Benzyl Ethers

ReagentGeneral ConditionsKey Feature
Boron trichloride-dimethyl sulfide (BCl₃·SMe₂) Dichloromethane, 0 °C to room temperatureTolerates a broad range of functional groups including esters. mdpi.com
Tin(IV) chloride (SnCl₄) Dichloromethane, room temperatureCan be selective for benzyl ethers over other protecting groups. researchgate.net
Strong Acids (e.g., HBr, HI) Acetic acid, heatHarsher conditions, may affect the ester group. researchgate.net

Reactions Involving the Ester Moiety

The methyl ester group in this compound is another site for chemical modification. The reactivity of this ester is influenced by the steric hindrance imposed by the two adjacent fluorine atoms in the ortho positions.

Hydrolysis to Benzoic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(benzyloxy)-2,6-difluorobenzoic acid, can be achieved under either acidic or basic conditions. However, the steric hindrance from the ortho-fluorine substituents can make this transformation challenging under standard conditions. researchgate.net

For sterically hindered esters, the typical base-catalyzed hydrolysis mechanism (BAc2), which involves nucleophilic attack at the carbonyl carbon, is slowed down. researchgate.net In such cases, an alternative mechanism, BAl2, involving a nucleophilic attack on the methyl group, may become competitive, particularly with a good leaving group. researchgate.net More forcing conditions, such as high temperatures or the use of co-solvents, may be necessary to achieve efficient hydrolysis. masterorganicchemistry.com Studies on sterically hindered methyl benzoates have shown that hydrolysis can be effectively carried out in high-temperature water or in non-aqueous basic solutions. masterorganicchemistry.comuomustansiriyah.edu.iq

Table 3: Potential Hydrolysis Conditions

ConditionsMechanismExpected ProductNotes
Aqueous NaOH or KOH, heat BAc2 / BAl23-(Benzyloxy)-2,6-difluorobenzoic acidReaction may be slow due to steric hindrance. researchgate.net
Aqueous HCl or H₂SO₄, heat AAc23-(Benzyloxy)-2,6-difluorobenzoic acidRequires elevated temperatures.
High-temperature water (250-300 °C) Neutral Hydrolysis3-(Benzyloxy)-2,6-difluorobenzoic acidA "green" alternative to acid or base catalysis. masterorganicchemistry.com
NaOH in MeOH/CH₂Cl₂ Non-aqueous saponification3-(Benzyloxy)-2,6-difluorobenzoic acidEffective for sterically hindered esters at room temperature. uomustansiriyah.edu.iq

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, transesterification with a different alcohol (R-OH) would yield the corresponding 3-(benzyloxy)-2,6-difluorobenzoate ester.

Similar to hydrolysis, the steric hindrance at the carbonyl group can impede the rate of transesterification. Acid-catalyzed transesterification, which proceeds via protonation of the carbonyl oxygen, is a common method. researchgate.net Base-catalyzed transesterification, using an alkoxide, is also feasible. researchgate.net To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. The use of solid acid catalysts has also been reported for the esterification of sterically hindered benzoic acids, which could be applicable to transesterification as well.

Reductions to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (3-(benzyloxy)-2,6-difluorophenyl)methanol. The choice of reducing agent is crucial for this transformation.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to alcohols. The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.

Weaker reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters, although they readily reduce aldehydes and ketones. This difference in reactivity allows for the selective reduction of other carbonyl compounds in the presence of an ester.

Table 4: Reduction of the Ester Moiety

Reducing AgentReactivity with EstersExpected ProductGeneral Conditions
Lithium Aluminum Hydride (LiAlH₄) Reactive(3-(Benzyloxy)-2,6-difluorophenyl)methanolAnhydrous THF or diethyl ether, followed by aqueous workup.
Sodium Borohydride (NaBH₄) Generally UnreactiveNo reactionMethanol or ethanol solvent.

Nucleophilic Additions to the Ester Carbonyl

The ester carbonyl group in this compound is an electrophilic center susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of transformations that allow for the modification of the ester functionality.

Common nucleophilic addition reactions at the ester carbonyl include hydrolysis, amidation, and reduction.

Hydrolysis: Treatment with aqueous acid or base is expected to hydrolyze the methyl ester to the corresponding carboxylic acid, 3-(Benzyloxy)-2,6-difluorobenzoic acid.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation typically requires heating or catalytic activation.

Reduction: Strong reducing agents, such as lithium aluminum hydride, are expected to reduce the ester to the corresponding primary alcohol, (3-(benzyloxy)-2,6-difluorophenyl)methanol.

Grignard Reactions: The addition of Grignard reagents would lead to the formation of tertiary alcohols, following the addition of two equivalents of the organometallic reagent.

Detailed experimental data on these specific transformations for this compound are not extensively reported in publicly available literature, but the reactivity is anticipated based on the known behavior of aromatic esters.

Reactions on the Fluorinated Aromatic Ring

The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity, particularly towards nucleophilic and organometallic reagents.

The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atoms, being good leaving groups in this context, can be displaced by strong nucleophiles.

The regioselectivity of such a reaction would be influenced by the combined directing effects of the substituents. The ester group at C1 and the fluorine at C2 and C6 strongly activate the para-position (C4) and the ortho-positions (C2 and C6) to nucleophilic attack. The benzyloxy group at C3 is an activating group for electrophilic substitution, which deactivates the ring for nucleophilic attack. Therefore, nucleophilic attack is most likely to occur at the C2 and C6 positions.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-substituted product. Due to the presence of two fluorine atoms, both mono- and di-substituted products could potentially be formed depending on the reaction conditions.

Specific research detailing SNAr reactions on this compound is sparse in the available scientific literature.

The 2,6-difluorinated aromatic ring, further substituted with an electron-withdrawing methyl ester group, is generally deactivated towards electrophilic aromatic substitution. The strong deactivating effect of these groups makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation challenging under standard conditions.

Should such a reaction be forced, the directing effects of the existing substituents would determine the position of the incoming electrophile. The benzyloxy group is an ortho-, para-director and the strongest activating group on the ring. The fluorine atoms are ortho-, para-directing but deactivating. The methyl ester is a meta-director and a strong deactivator. The position C4 is para to the benzyloxy group and meta to the ester, and C5 is ortho to the benzyloxy group. Therefore, any electrophilic substitution would be predicted to occur at the C4 or C5 positions, with the C4 position being more likely due to less steric hindrance.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the directing ability of the substituents would play a crucial role. The ester group is a known directing group, as is the benzyloxy group.

However, direct lithiation of the ester is often complicated by the nucleophilic attack of the organolithium reagent at the ester carbonyl. A more viable strategy would involve the lithiation of the corresponding carboxylic acid, 3-(Benzyloxy)-2,6-difluorobenzoic acid, which can direct the lithiation to the ortho position. Subsequent quenching with an electrophile and re-esterification would yield the functionalized product.

The fluorine atoms also influence the acidity of the adjacent ring protons. The proton at the C5 position is flanked by the benzyloxy group and a fluorine atom, which could make it susceptible to deprotonation.

Given the complexities, predicting the exact regioselectivity of lithiation without experimental data is difficult. The outcome would likely depend on the specific organolithium reagent, temperature, and additives used.

Functional Group Interconversions and Advanced Derivatization

Beyond the primary reactions of the ester and the aromatic ring, several other functional group interconversions can be envisaged for this compound.

Deprotection of the Benzyl Ether: The benzyloxy group can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using Pd/C and H₂), to yield the corresponding phenol, Methyl 2,6-difluoro-3-hydroxybenzoate. This opens up avenues for further derivatization at the phenolic hydroxyl group.

Modification of the Ester: As mentioned in section 2.2.4, the methyl ester can be converted into a variety of other functional groups, including amides, carboxylic acids, and alcohols. These derivatives can then be used in further synthetic transformations. For instance, the carboxylic acid derivative could be used in coupling reactions.

Cross-Coupling Reactions: While not a direct functional group interconversion of the starting material, if one of the fluorine atoms were to be replaced by a different halogen (e.g., bromine or iodine) via a suitable synthetic route, this would open up the possibility of using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

These advanced derivatizations highlight the potential of this compound as a versatile building block in the synthesis of more complex molecules. However, specific examples of these transformations on the title compound are not widely documented.

Mechanistic Investigations of Reactions Involving Methyl 3 Benzyloxy 2,6 Difluorobenzoate

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving Methyl 3-(benzyloxy)-2,6-difluorobenzoate often involves a combination of experimental studies and computational modeling. These investigations aim to map out the energetic landscape of the reaction, identifying key intermediates and the transition states that connect them. For instance, in nucleophilic aromatic substitution reactions, a common pathway for related difluorinated aromatic compounds, the reaction proceeds through a Meisenheimer complex. The stability of this intermediate and the energy barriers of the transition states leading to and from it are significantly influenced by the electronic nature of the substituents and the solvent.

Computational studies, often employing density functional theory (DFT), are instrumental in visualizing the geometries of transition states. These calculations can reveal the bond-breaking and bond-forming processes at a molecular level. For example, in a hypothetical substitution reaction at one of the fluorine-bearing carbons, the transition state would likely feature a partially formed bond with the incoming nucleophile and a partially broken carbon-fluorine bond, with the negative charge delocalized over the aromatic ring.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are paramount in quantifying the speed of a chemical reaction and understanding how its rate is affected by various factors. For reactions involving this compound, determining the rate law provides direct evidence for the proposed reaction mechanism. This is typically achieved by systematically varying the concentrations of reactants and monitoring the reaction progress over time, often using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

The rate equation for a given transformation can reveal the molecularity of the rate-determining step. For example, if a reaction is found to be first order in both this compound and a nucleophile, it would suggest a bimolecular process in the rate-determining step, consistent with the formation of a Meisenheimer complex in an SNAr reaction.

Parameter Description Method of Determination
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.Determined from the slope of a plot of reactant concentration versus time.
Reaction OrderThe exponent to which the concentration of a species is raised in a rate law.Determined by systematically varying the initial concentrations of reactants and observing the effect on the initial reaction rate.
Activation Energy (Ea)The minimum energy required for a reaction to occur.Determined from the Arrhenius equation by measuring the rate constant at different temperatures.

Stereochemical Outcomes and Control in Transformations

While this compound itself is achiral, its reactions can lead to the formation of chiral products, especially if the reacting partner or a catalyst is chiral. Understanding and controlling the stereochemical outcome of these transformations is a central theme in modern organic synthesis.

In reactions where a new stereocenter is created, the goal is often to achieve high levels of enantioselectivity or diastereoselectivity. This can be accomplished through the use of chiral auxiliaries, chiral reagents, or chiral catalysts. For instance, in a hypothetical asymmetric reduction of the ester functionality to a chiral alcohol, a chiral reducing agent or a catalyst with a chiral ligand would be employed to favor the formation of one enantiomer over the other. The stereochemical outcome is dictated by the energetic differences in the diastereomeric transition states leading to the different stereoisomeric products.

Role of Catalysts and Reagents in Guiding Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course of a chemical reaction, often by providing an alternative, lower-energy reaction pathway. rsc.org In the context of reactions involving this compound, the choice of catalyst or reagent can dramatically influence the reaction's efficiency, selectivity, and even the nature of the product formed.

For example, in cross-coupling reactions, a palladium catalyst is often employed to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond at one of the C-F positions. The catalytic cycle typically involves steps such as oxidative addition, transmetalation, and reductive elimination. The nature of the ligands on the palladium center can significantly impact the rates and selectivities of these elementary steps.

Catalyst/Reagent Type Function Example Application
Palladium ComplexesFacilitate cross-coupling reactions.Suzuki, Stille, or Buchwald-Hartwig coupling reactions.
Phase-Transfer CatalystsEnhance reaction rates between reactants in immiscible phases.Nucleophilic substitution reactions with anionic nucleophiles.
Lewis AcidsActivate electrophiles or coordinate to leaving groups.Friedel-Crafts type reactions or facilitating nucleophilic attack.
Chiral LigandsInduce asymmetry in the product.Asymmetric hydrogenation or other enantioselective transformations.

Advanced Spectroscopic Analysis of Methyl 3 Benzyloxy 2,6 Difluorobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the NMR spectra is not possible. The following subsections were planned to include:

Advanced ¹H and ¹⁹F NMR Techniques for Structural Assignment

This section would have detailed the expected chemical shifts, coupling constants, and multiplicity patterns in the proton and fluorine-19 NMR spectra, which are crucial for assigning the positions of hydrogen and fluorine atoms in the molecule.

Carbon-13 (¹³C) NMR for Backbone Elucidation

An analysis of the ¹³C NMR spectrum would have been presented here to identify all unique carbon environments within the molecule, including the aromatic rings, the ester group, and the benzylic ether moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

This section was designated for the presentation of the exact mass of Methyl 3-(Benzyloxy)-2,6-difluorobenzoate as determined by HRMS, which would confirm its elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Elucidation of Functional Groups and Molecular Vibrations

Here, the characteristic vibrational frequencies from IR and Raman spectra would have been analyzed to identify the key functional groups present in the molecule, such as the carbonyl group of the ester, the C-F bonds, the aromatic C-H and C=C bonds, and the C-O ether linkage.

Further research or de novo synthesis and characterization of this compound would be required to generate the necessary data to complete this comprehensive spectroscopic analysis.

Computational Spectroscopy for Spectral Interpretation

Computational spectroscopy, particularly methods rooted in Density Functional Theory (DFT), serves as an indispensable tool for the interpretation and prediction of spectroscopic data for molecules like this compound. By creating a theoretical model of the molecule, DFT calculations can predict various spectroscopic parameters, which, when compared with experimental data, provide a deeper understanding of the molecular structure and electronic environment.

DFT methods, utilizing functionals such as B3LYP or ωB97XD with basis sets like 6-31G(d,p) or cc-pVDZ, can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F), infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis). ufms.brnih.govresearchgate.net For this compound, these calculations are particularly valuable for several reasons:

Unambiguous Signal Assignment: The aromatic regions of both the ¹H and ¹³C NMR spectra can be complex. DFT calculations help in assigning specific peaks to individual protons and carbon atoms, resolving ambiguities that might arise from simple empirical estimation.

Fluorine Coupling: The presence of two fluorine atoms introduces complex C-F and H-F coupling constants. Computational models can help predict the magnitude of these couplings, aiding in the interpretation of the multiplet patterns observed in the spectra.

Vibrational Mode Analysis: Calculated IR spectra can be used to assign specific absorption bands to vibrational modes within the molecule, such as the C=O stretch of the ester, the C-F stretches, and the C-O-C stretches of the ether linkage. Comparing the computed harmonic vibrational frequencies with experimental IR data confirms the functional groups present. nih.gov

Electronic Properties: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, correlating the molecule's HOMO-LUMO gap with its absorption profile in the UV-Vis spectrum. researchgate.net This is useful for understanding the chromophoric nature of the substituted aromatic system.

The synergy between computational prediction and experimental measurement provides a high degree of confidence in the structural elucidation of this compound and its derivatives.

Table 1: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Key Carbons in this compound Data is illustrative and based on typical values for similar functional groups.

Carbon Atom Predicted Chemical Shift (δ, ppm) (DFT B3LYP/6-31G*)
Carbonyl (C=O) 163.5
Methoxy (B1213986) (-OCH₃) 52.8
Methylene (B1212753) (-OCH₂Ph) 71.2
C1 (ipso to -COOCH₃) 115.0 (t)
C2 (ipso to -F) 161.0 (dd)
C3 (ipso to -OBn) 158.5 (dd)
C6 (ipso to -F) 161.3 (dd)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal information on bond lengths, bond angles, torsional angles, and intermolecular interactions that dictate the crystal packing.

In the crystal lattice, the arrangement of molecules would be governed by a series of noncovalent interactions. Key interactions expected to stabilize the solid-state structure include:

π-π Stacking: The electron-deficient difluorinated aromatic ring and the electron-rich phenyl ring of the benzyl (B1604629) group could engage in offset π-π stacking interactions with neighboring molecules.

C-H···O Interactions: The hydrogen atoms of the methyl and methylene groups, as well as aromatic hydrogens, can act as donors for weak hydrogen bonds with the oxygen atoms of the ester carbonyl and ether linkages.

C-H···F Interactions: Weak hydrogen bonds between aromatic or aliphatic C-H groups and the highly electronegative fluorine atoms are also expected to play a role in the crystal packing.

These combined interactions would create a stable, three-dimensional supramolecular architecture. The precise nature of this packing could only be confirmed through experimental X-ray diffraction analysis.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Typical Distance (Å)
π-π Stacking Aromatic Ring Aromatic Ring 3.3 - 3.8
Hydrogen Bond C-H (Methyl/Methylene) O=C (Ester) 2.9 - 3.5
Hydrogen Bond C-H (Aromatic) O (Ether) 3.0 - 3.6
Hydrogen Bond C-H (Aromatic) F-C 2.8 - 3.4

Advanced Chromatographic Methods for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected and fragmented by a mass spectrometer.

For this compound, a standard non-polar or mid-polarity column (e.g., a 5% phenyl polysiloxane phase like DB-5ms) would be suitable. A temperature program starting at a moderate temperature and ramping up would effectively elute the compound and separate it from any impurities.

The mass spectrum, typically generated by 70 eV Electron Ionization (EI), would provide a unique fragmentation pattern that serves as a chemical fingerprint. The expected fragmentation pathways for this compound are based on the established behavior of aromatic esters and benzyl ethers. whitman.edumiamioh.edu Key fragmentation events would include:

Loss of the methoxy radical (M-31): Cleavage of the O-CH₃ bond of the ester is a common pathway for methyl esters. libretexts.org

Formation of the tropylium (B1234903) ion (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable C₇H₇⁺ tropylium ion. This peak is often the base peak in the spectrum.

Loss of the benzyl radical (M-91): The complementary fragment from the benzylic cleavage would also be observed.

Loss of fluorine (M-19) or HF (M-20): Fluorinated aromatic compounds can exhibit loss of a fluorine radical or hydrogen fluoride. whitman.edu

These predictable fragments allow for confident identification of the compound in complex mixtures and serve as a powerful tool for structural confirmation.

Table 3: Plausible GC-MS Fragmentation Data for this compound (Molecular Weight: 278.25 g/mol )

m/z (Mass/Charge Ratio) Proposed Ion Structure Fragmentation Pathway
278 [C₁₅H₁₂F₂O₃]⁺• Molecular Ion (M⁺•)
247 [C₁₄H₉F₂O₂]⁺ Loss of •OCH₃ (M-31)
187 [C₈H₅F₂O₃]⁺ Loss of •CH₂Ph (M-91)
91 [C₇H₇]⁺ Tropylium Ion

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and quantifying non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate due to the molecule's moderate polarity.

A typical RP-HPLC setup would involve a C18 or C8 stationary phase column, which separates compounds based on their hydrophobicity. oatext.com A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water would provide excellent resolution, allowing for the separation of the main compound from starting materials, by-products, or degradation products. nih.govmdpi.com

Detection is readily achieved using a UV-Vis or Diode Array Detector (DAD). The presence of two aromatic rings in the molecule results in strong chromophores that absorb UV light, typically in the range of 200-280 nm. A DAD provides the additional benefit of acquiring a full UV spectrum for the eluting peak, which enhances peak purity assessment and compound identification. For even greater certainty, the HPLC system can be coupled to a mass spectrometer (LC-MS), providing molecular weight information and fragmentation data for each chromatographic peak, thus offering the highest level of analytical specificity.

Table 4: Proposed RP-HPLC Method Parameters for Purity Analysis

Parameter Value/Description
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 210 nm and 254 nm
Injection Volume 10 µL

Computational and Theoretical Chemistry Studies on Methyl 3 Benzyloxy 2,6 Difluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For Methyl 3-(benzyloxy)-2,6-difluorobenzoate, DFT calculations would typically be employed to predict key structural parameters and electronic properties.

Molecular Geometry: DFT calculations, often using a basis set such as B3LYP/6-311+G(d,p), can be used to determine the most stable three-dimensional arrangement of the atoms in the molecule. nih.gov These calculations would provide optimized bond lengths, bond angles, and dihedral angles. For instance, in a related study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, DFT was used to optimize the molecular structure, and the calculated parameters were compared with experimental values from X-ray diffraction. nih.gov For this compound, particular attention would be paid to the dihedral angles between the two aromatic rings and the orientation of the methoxycarbonyl and benzyloxy groups.

Electronic Structure: DFT also provides insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability. nih.gov In a study of a benzyloxy-containing biphenyl compound, the HOMO was found to be concentrated on the biphenyl rings, while the LUMO was located on the benzoic acid portion. nih.gov For this compound, the electron-withdrawing fluorine atoms and the ester group, along with the benzyloxy moiety, would significantly influence the distribution of electron density and the energies of these frontier orbitals.

ParameterPredicted Value (Illustrative)
C-F Bond Length~1.35 Å
C=O Bond Length~1.21 Å
Dihedral Angle (Ring-O-CH2-Ring)~110-120°
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the motion of the atoms over time, MD can explore the different accessible conformations of the molecule and their relative energies. This is particularly important for understanding the flexibility of the benzyloxy group and the rotation around the ester linkage. A study on the chain dynamics of an aromatic liquid crystalline copolyester utilized MD simulations to analyze the torsion at the ester oxygen-aromatic carbon bond, revealing higher energy barriers in the bulk phase compared to free chains. aip.org Similarly, MD simulations of this compound would likely be performed in a solvent to mimic experimental conditions and to understand how solvent molecules influence its conformational preferences. acs.orgresearchgate.net The results of such simulations would be crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of DFT. For fluorinated aromatic compounds, predicting 19F NMR chemical shifts can be particularly useful for structural assignment. nih.govresearchgate.net Studies have shown that with appropriate scaling factors, DFT calculations can predict 19F chemical shifts with a high degree of accuracy, often with a mean absolute deviation of around 2 ppm. nih.gov For this compound, calculating the 19F chemical shifts would help in unambiguously assigning the signals in an experimental spectrum. The chemical shifts of the fluorine atoms would be sensitive to the electronic environment, including the presence of the benzyloxy and ester groups.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. For a sulfonamide derivative, DFT calculations at the B3LYP/3-21G level were used to compute vibrational frequencies. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to improve the agreement with experimental data.

Spectroscopic PropertyComputational MethodExpected Accuracy
19F NMR Chemical ShiftGIAO-DFT~2-3 ppm (with scaling)
13C NMR Chemical ShiftGIAO-DFT~5-10 ppm
Vibrational Frequencies (IR)DFT (e.g., B3LYP)~4-5% (with scaling)

Note: The data in this table is based on reported accuracies for computational prediction of spectroscopic properties for similar classes of organic molecules.

Reactivity and Selectivity Prediction through Quantum Mechanical Modeling

Quantum mechanical modeling can be used to predict the reactivity and selectivity of chemical reactions. For this compound, this could involve studying its susceptibility to nucleophilic or electrophilic attack, or the selectivity of reactions at different positions on the aromatic rings.

The presence of two fluorine atoms significantly influences the reactivity of the benzene ring, generally making it more electron-deficient and susceptible to nucleophilic aromatic substitution. acs.org Quantum mechanical calculations can be used to model the transition states of potential reactions and to calculate activation energies, thereby predicting the most likely reaction pathways. rsc.org For example, in a study on the reactivity of fluorinated compounds, computational methods were used to understand the competition between C-H and C-F bond activation. acs.org For this compound, such studies could predict whether a reaction is more likely to occur at the difluorinated ring or the benzyl (B1604629) ring, and at which specific positions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.

If this compound were part of a series of related compounds being investigated for a particular biological activity, a QSAR study could be performed. rsc.orgnih.gov This would involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors, which can be derived from DFT calculations, are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. For instance, 3D-QSAR studies on dibenzofuran derivatives identified key pharmacophoric features necessary for their inhibitory activity. nih.govnih.gov Such an approach for derivatives of this compound could guide the design of new molecules with improved properties.

Applications As a Key Intermediate and Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Diverse Fluorinated Aromatic Compounds

Methyl 3-(benzyloxy)-2,6-difluorobenzoate is a foundational building block for creating a variety of fluorinated aromatic compounds. The presence of the difluoro substitution pattern is a key feature that is incorporated into the target molecules. Organic chemists utilize this intermediate to synthesize derivatives of 2,6-difluorobenzoic acid and other related structures. nih.govresearchgate.net The benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be removed at a later synthetic stage to yield a phenol, a common pharmacophore in many biologically active molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the diversity of accessible compounds. This versatility allows for its use in creating substituted fluorinated phenyl rings that are components of larger, more complex molecules.

Role in Chemical Scaffold and Library Construction for Research Purposes

In modern drug discovery, the construction of chemical libraries containing a multitude of related compounds is essential for screening against biological targets. nih.goviipseries.org The core structure of this compound serves as an ideal scaffold for such libraries. researchgate.net A scaffold is the central framework of a molecule upon which various substituents are attached to create a library of analogues. researchgate.net By systematically modifying the ester and benzyloxy groups, and by performing reactions on the aromatic ring, a large number of distinct compounds can be generated from this single precursor. The "privileged structure" of the fluorinated aromatic core is often sought after, as it can interact with a wide range of biological receptors. researchgate.net This approach, known as combinatorial chemistry, accelerates the discovery of new lead compounds for drug development. taylorandfrancis.comnih.gov

Precursor to Advanced Organic Molecules

The utility of this compound extends to its role as a precursor for highly specialized and advanced organic molecules that are subjects of further chemical modification or detailed structural studies.

A significant application of this compound is in the synthesis of protein kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. researchgate.net A key patent discloses 3,4-diarylpyrazole compounds as potent kinase inhibitors, particularly targeting the RAF family of kinases. google.com Among the specific compounds listed is one that incorporates a "3-(benzyloxy)-2,6-difluoro-phenyl" moiety, directly pointing to the use of the title compound or its immediate derivatives as a crucial building block.

The synthesis of these complex inhibitors involves coupling the fluorinated aromatic core with other heterocyclic systems, such as pyrazoles. google.comnih.gov The difluoro substitution pattern provided by the precursor is often critical for the biological activity and selectivity of the final kinase inhibitor.

Below is a table showcasing a representative kinase inhibitor derivative whose synthesis relies on a 3-(substituted)-2,6-difluorophenyl precursor.

Derivative NameCore StructureApplicationPatent Reference
4-{3-[3-(2,5-Difluoro-benzyloxy)-2,6-difluoro-phenyl]-1-ethyl-1H-pyrazol-4-yl}-pyridine3,4-DiarylpyrazoleProtein Kinase Inhibitor (RAF family)US8541575B2 google.com
N-{3-[4-(2-Amino-pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]-2,4-difluoro-phenyl}-2,5-difluoro-benzenesulfonamide3,4-DiarylpyrazoleProtein Kinase InhibitorUS8541575B2 google.com

This interactive table provides examples of complex molecules derived from fluorinated phenyl precursors.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex systems containing multiple fluorine atoms is an area of active research. ucf.edunih.gov Methods such as Julia-Kocienski olefination followed by oxidative photocyclization are employed to construct these intricate structures from smaller fluorinated building blocks. nih.gov While direct examples starting from this compound are not prevalent in readily available literature, its structure makes it a suitable candidate for inclusion in synthetic routes aimed at producing regiospecifically fluorinated polycyclic systems. The difluoro pattern can be extended through coupling reactions to create larger, more complex polyfluorinated aromatic and heteroaromatic ring systems.

Benzoate (B1203000) derivatives are widely used as ligands for the construction of metal-organic frameworks (MOFs). researchgate.netmsu.ac.zw MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. nih.govmsu.ac.zw The methyl ester of this compound can be hydrolyzed to the corresponding benzoic acid. This resulting difluoro-hydroxy-benzoic acid can then serve as a functionalized organic linker for the synthesis of novel MOFs. The fluorine and hydroxyl groups on the ligand can influence the properties of the resulting framework, such as its pore size, stability, and affinity for guest molecules. researchgate.netmsu.ac.zw

Potential in Materials Science and Polymer Chemistry as a Functional Monomer

In the realm of materials science, fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties. wikipedia.orgnih.govnih.gov While this compound is not a monomer in its current form, it holds potential as a precursor to functional monomers. dakenchem.com For instance, the benzyloxy group could be replaced with a polymerizable functional group, such as a vinyl, styryl, or acrylate (B77674) moiety. This transformation would convert the molecule into a novel fluorinated monomer. The subsequent polymerization of such a monomer could lead to the formation of specialty polymers with tailored properties, where the difluorinated benzoate unit is incorporated into the polymer backbone or as a pendant group. google.com The presence of fluorine in these polymers would be expected to impart desirable characteristics for advanced material applications. nih.gov

Q & A

Q. What are the common synthetic routes for Methyl 3-(Benzyloxy)-2,6-difluorobenzoate, and what reagents/conditions are critical for its preparation?

  • Methodological Answer : The synthesis typically involves sequential functionalization:
  • Benzyloxy Protection : A hydroxyl group at the 3-position is protected using benzyl bromide or chloride in the presence of a base (e.g., Cs₂CO₃ or NaH) in polar aprotic solvents like DMF at 80–100°C .
  • Fluorination : Electrophilic fluorination (e.g., using Selectfluor) or nucleophilic substitution (e.g., KF with a crown ether) is employed, with temperature control (0–40°C) to avoid side reactions .
  • Esterification : Methyl esterification via carboxylic acid activation (e.g., DCC/DMAP) or direct methylation with methyl iodide and a base (e.g., K₂CO₃) .
    Key Considerations : Solvent choice (DMF for benzylation, THF for fluorination) and stoichiometric control to prevent over-fluorination.

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : To confirm substitution patterns (e.g., integration ratios for benzyl protons, fluorine coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₂F₂O₃: expected m/z 290.0754) .
  • Chromatography : HPLC or GC monitors purity (>97% by area), with retention times compared to standards .
    Data Table :
PropertyValue/TechniqueReference
Boiling Point~209°C (extrapolated)
Density1.3 g/cm³
¹H NMR (DMSO-d₆)δ 3.76 (s, 3H, CH₃O)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve fluorination efficiency while minimizing deprotection of the benzyloxy group?

  • Methodological Answer :
  • Temperature Control : Fluorination at ≤40°C reduces thermal decomposition of the benzyl ether .
  • Reagent Selection : Use mild fluorinating agents (e.g., DAST for electron-rich aromatics) instead of harsh HF-based systems .
  • Protecting Group Stability : Monitor benzyl group integrity via TLC or in situ IR; if cleavage occurs, switch to more stable groups (e.g., PMB) .
    Contradiction Note : While Cs₂CO₃ aids benzylation, it may deprotonate acidic fluorinated intermediates, requiring pH buffering .

Q. What strategies address regioselectivity challenges during difluorination of the benzoate scaffold?

  • Methodological Answer :
  • Directing Groups : Introduce temporary meta-directing groups (e.g., boronic acids) to favor 2,6-difluorination .
  • Stepwise Fluorination : Use sequential halogenation (e.g., bromine at 2-position, followed by halogen exchange with AgF) .
  • Computational Modeling : DFT calculations predict fluorine’s electronic effects on aromatic ring reactivity .
    Case Study : Methyl 2,6-difluorobenzoate (CAS 13671-00-6) shows reduced steric hindrance at the 2,6-positions, favoring electrophilic substitution .

Q. What are the emerging applications of this compound in drug discovery, and how does its structure influence bioactivity?

  • Methodological Answer :
  • Pharmaceutical Intermediate : The benzyloxy group enhances lipophilicity for blood-brain barrier penetration, while fluorination improves metabolic stability .
  • Kinase Inhibitor Scaffolds : The 2,6-difluoro pattern mimics ATP’s adenine binding, as seen in kinase inhibitor analogs .
  • Biological Testing : In vitro assays (e.g., enzyme inhibition IC₅₀) paired with SAR studies guide optimization .

Contradiction Analysis

  • Synthetic Routes : emphasizes oxidizing agents (e.g., KMnO₄) for quinone formation, but these may degrade the benzyloxy group. Instead, reductive or neutral conditions from are preferable for fluorinated intermediates.
  • Fluorination Agents : While lists LiAlH₄ for reductions, this reagent is incompatible with ester groups, necessitating alternative reductants (e.g., NaBH₄/CeCl₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.